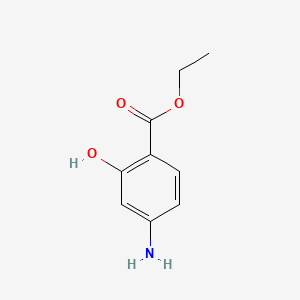

Ethyl 4-amino-2-hydroxybenzoate

Vue d'ensemble

Description

Ethyl 4-amino-2-hydroxybenzoate, also known as ethyl aminosalicylate, is an organic compound with the molecular formula C9H11NO3. It is a derivative of 4-aminosalicylic acid and is commonly used in pharmaceutical and chemical research. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various drugs and as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-aminosalicylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Esterification: 4-aminosalicylic acid is reacted with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated under reflux conditions to form this compound.

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or water.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: The original amino compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-amino-2-hydroxybenzoate is primarily recognized for its potential therapeutic effects, particularly in treating tuberculosis and other bacterial infections. It is studied as a prodrug to enhance the oral bioavailability of para-aminosalicylic acid (PAS), a second-line agent for drug-resistant Mycobacterium tuberculosis. Research indicates that while PAS requires high doses due to its moderate bioavailability and rapid clearance, this compound derivatives can improve absorption and reduce gastrointestinal side effects .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals. Its derivatives are utilized in the development of new drugs and biochemical probes for enzyme activity assays. The ability to modify its structure allows researchers to explore new pharmacological properties and improve existing drug formulations .

Industrial Applications

In industry, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for creating colorants that are stable and effective in various applications. Additionally, it is involved in the synthesis of other industrial chemicals, contributing to a wide range of products.

Case Study 1: Prodrugs of Para-Aminosalicylic Acid

A study focused on synthesizing prodrugs from this compound showed significant improvements in oral bioavailability compared to traditional formulations of PAS. The research highlighted that these prodrugs maintained stability in plasma and demonstrated enhanced absorption characteristics, making them a promising alternative for tuberculosis treatment .

| Prodrug Type | Stability in Plasma | Oral Bioavailability Improvement |

|---|---|---|

| Simple Alkyl Esters | High (84-96% after 2 hours) | Significant |

| Acyloxy Esters | Low (Half-life < 30 min) | Minimal |

Case Study 2: Enzyme Activity Probes

This compound has been utilized as a probe in biochemical assays aimed at studying enzyme activities within metabolic pathways. Its structural properties allow it to interact specifically with target enzymes, providing insights into their mechanisms and potential inhibitors .

Mécanisme D'action

Ethyl 4-amino-2-hydroxybenzoate can be compared with other similar compounds, such as:

4-aminosalicylic acid: Both compounds have similar antibacterial properties, but this compound has better bioavailability.

Ethyl 4-hydroxybenzoate: This compound lacks the amino group, making it less effective as an antibacterial agent.

Mthis compound: Similar in structure but with different pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

- 4-aminosalicylic acid

- Ethyl 4-hydroxybenzoate

- Methyl 4-amino-2-hydroxybenzoate

Activité Biologique

Ethyl 4-amino-2-hydroxybenzoate, also known as ethyl aminobenzoate or Ethyl 4-Aminosalicylic Acid, is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is an ester derivative of para-aminosalicylic acid (PAS). Its chemical structure includes an ethyl group attached to the phenolic hydroxyl group of salicylic acid, which contributes to its biological properties.

Antimicrobial Effects

This compound has been studied for its antimicrobial properties. It exhibits bacteriostatic activity against Mycobacterium tuberculosis, similar to that of PAS. Research indicates that it can inhibit the growth of drug-resistant strains of bacteria, making it a potential candidate for tuberculosis treatment. The mechanism involves interference with folate biosynthesis pathways in bacteria, akin to the action of sulfonamide antibiotics .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro studies using various assays (DPPH, FRAP, and nitric oxide scavenging) have shown that this compound can effectively neutralize free radicals and reduce oxidative stress markers in biological systems. This antioxidant effect is essential for protecting cells from damage caused by reactive oxygen species .

Gastroprotective Effects

This compound has been evaluated for its gastroprotective activity. In animal models, it has shown efficacy in reducing ethanol-induced gastric mucosal lesions. Histological analysis revealed that pretreatment with the compound significantly improved gastric mucosa integrity by enhancing mucus secretion and reducing inflammation markers such as malondialdehyde (MDA) levels and leukocyte infiltration . The protective mechanism is attributed to its antioxidant properties and modulation of gastric wall mucus production.

Cytotoxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low acute toxicity even at high doses (up to 1000 mg/kg). In cell line studies using WRL68 cells, the compound demonstrated an IC50 greater than 100 µg/mL, suggesting a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

- Antimicrobial Study : A study highlighted the effectiveness of this compound against Mycobacterium tuberculosis. The compound's structural similarity to PAS allows it to serve as a competitive inhibitor in folate synthesis pathways, crucial for bacterial growth .

- Gastroprotective Study : In a controlled experiment involving rats, various doses of this compound were administered prior to ethanol exposure. Results indicated significant protection against gastric ulcers compared to control groups, attributed to increased superoxide dismutase (SOD) activity and enhanced mucus secretion .

- Antioxidant Activity Assessment : The compound was subjected to multiple antioxidant assays where it exhibited strong free radical scavenging capabilities, outperforming several known antioxidants in specific tests .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Antimicrobial | Bacteriostatic assay | Effective against M. tuberculosis |

| Antioxidant | DPPH Scavenging | IC50 < 50 µg/mL |

| Gastroprotective | Ethanol-induced ulcer model | Significant reduction in lesions |

| Cytotoxicity | MTT Assay | IC50 > 100 µg/mL |

Propriétés

IUPAC Name |

ethyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZQTEBPMMEPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209390 | |

| Record name | Benzoic acid, 4-amino-2-hydroxy-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6059-17-2 | |

| Record name | Benzoic acid, 4-amino-2-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6059-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl p-aminosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006059172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-2-hydroxy-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL P-AMINOSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUR96KD6FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.